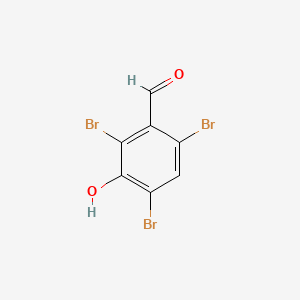

2,4,6-Tribromo-3-hydroxybenzaldehyde

Description

Historical Context and Discovery of Brominated Aldehydes in Natural Products and Synthetic Chemistry

The journey of aldehydes began in the early 19th century, with their initial isolation in 1835 by the German chemist Justus von Liebig. youtube.com This discovery paved the way for significant advancements in organic chemistry, influencing both industrial agriculture and the world of perfumery. youtube.com While aldehydes themselves are widespread in nature, often contributing to the distinct scents of plants and animals, the presence of halogenated, specifically brominated, aldehydes in natural products is less common but significant. nih.gov Nature's use of bromine is particularly evident in marine organisms, which produce a variety of organobromine compounds. mdpi.com

The synthetic creation of aldehydes, including their brominated derivatives, saw a major step forward in 1903 when Auguste Darzens developed a method for their synthesis. youtube.com The introduction of bromine atoms into organic molecules, a process known as bromination, is a fundamental transformation in organic synthesis. google.com Historically, this was often achieved using molecular bromine (Br2), a hazardous and highly reactive substance. americanchemicalsuppliers.com Over the years, chemists have developed safer and more selective methods for bromination. These include the use of reagents like N-bromosuccinimide (NBS) and techniques such as acid-catalyzed halogenation, which proceeds through an enol intermediate. ambeed.comresearchgate.net The synthesis of polybrominated benzaldehydes, such as 2,4,6-tribromo-3-hydroxybenzaldehyde, often involves the reaction of a hydroxybenzaldehyde with a brominating agent like NBS in a suitable solvent. dur.ac.uk For instance, a known procedure involves reacting 3-hydroxybenzaldehyde (B18108) with N-bromosuccinimide in acetonitrile. dur.ac.uk

Significance of Brominated Organic Compounds in Scientific Disciplines

Brominated organic compounds have a long-standing and crucial role across numerous scientific fields. Their presence in a molecule can significantly alter its physical, chemical, and biological properties. sigmaaldrich.com This has led to their widespread use in various applications:

Pharmaceuticals: Bromine-containing compounds are integral to modern medicine. lookchem.com They serve as intermediates in the synthesis of drugs for treating cancer and neurological disorders. lookchem.com The inclusion of bromine can enhance the bioactivity of a compound. For example, studies on salicylaldehyde (B1680747) derivatives have shown that brominated versions exhibit higher cytotoxicity against cancer cells. rsc.org The introduction of halogens can also influence a drug's metabolic stability. rsc.org

Agrochemicals: In agriculture, brominated compounds are essential as pesticides and soil fumigants. lookchem.com They are used to protect crops from pests and diseases, thereby improving yields. lookchem.com The synthesis of many herbicides and fungicides relies on brominated intermediates. researchgate.net

Materials Science: One of the largest applications of bromine is in flame retardants. lookchem.com Brominated flame retardants (BFRs) are added to plastics, textiles, and electronics to reduce their flammability. lookchem.com

Dyes and Pigments: The unique structure of compounds like this compound makes them important intermediates in the production of dyes and pigments, contributing to their color and stability. chemimpex.com

Water Treatment: Bromine is an effective water disinfectant, often used as an alternative to chlorine in swimming pools, hot tubs, and industrial water treatment systems. lookchem.com

Overview of Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a versatile intermediate in organic synthesis and its application in analytical chemistry.

Organic Synthesis:

The compound serves as a key starting material for creating more complex molecules. The bromine and hydroxyl groups on the aromatic ring provide multiple reactive sites for further chemical modifications. chemimpex.com This allows for the construction of a diverse range of structures with potential applications in pharmaceuticals and agrochemicals. chemimpex.com The presence of multiple bromine atoms can impart significant biological activity to the final products. chemimpex.com

One specific research application is in the synthesis of 2-substituted benzothiazoles. A study reported the reaction of this compound with 2-aminothiophenol (B119425) in water to produce the corresponding benzothiazole (B30560) derivative in a clean and efficient manner. researchgate.net

Analytical Chemistry:

This compound is also employed as a reagent in analytical methods. chemimpex.com It is used for the detection and quantification of phenolic compounds, which is valuable for environmental monitoring. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWOIFAFFUDNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181805 | |

| Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2737-22-6 | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2737-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-hydroxy-2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4,6 Tribromo 3 Hydroxybenzaldehyde

Classical and Modern Synthetic Approaches to 2,4,6-Tribromo-3-hydroxybenzaldehyde

The synthesis of this compound can be approached through two main retrosynthetic disconnections: electrophilic bromination of a pre-existing hydroxybenzaldehyde or formylation of a tribrominated phenol (B47542).

The direct bromination of 3-hydroxybenzaldehyde (B18108) is a classical approach to obtaining brominated derivatives. The hydroxyl and aldehyde groups on the aromatic ring direct incoming electrophiles, but achieving the specific 2,4,6-tribromo substitution pattern presents significant regiochemical challenges.

The hydroxyl group is a strongly activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. When both are present on the ring, their combined influence complicates regioselectivity. Direct bromination of 3-hydroxybenzaldehyde often leads to a mixture of products. Research has shown that the bromination of 3-hydroxybenzaldehyde can unexpectedly yield 2-bromo-3-hydroxybenzaldehyde (B121576) in addition to the anticipated 2-bromo-5-hydroxybenzaldehyde. thieme-connect.de

Achieving the desired trisubstituted product, this compound, requires forcing conditions that can lead to over-bromination and the formation of multiple isomers, making purification difficult. The challenge of controlling regioselectivity is a common issue in the synthesis of halogenated hydroxybenzaldehydes. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde (B1265673) from p-hydroxybenzaldehyde is often plagued by the formation of the 3,5-dibromo byproduct. uni.edu To circumvent these issues, strategies may involve the use of protecting groups to block certain positions or specialized brominating agents to enhance selectivity.

Non-catalytic bromination typically employs elemental bromine (Br₂). However, this method has several disadvantages, including its high toxicity, corrosivity, and a tendency to cause over-bromination, which results in poor regioselectivity. wikipedia.org The hazardous nature of bromine vapor, which can impair the respiratory system, further complicates its use. wikipedia.org

To address these limitations, modern catalytic techniques and alternative brominating agents have been developed for activated aromatic compounds. While not specifically detailed for the synthesis of this compound, methods used for other phenols are relevant. These include:

Solid-supported reagents: Polyvinylpolypyrrolidone–bromine complex (PVPP–Br₂) has been described as a mild and efficient polymeric reagent for the bromination of activated aromatic systems. thieme-connect.de

Catalytic systems: The use of catalysts like ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) on silica (B1680970) gel with bromine in a non-polar solvent has been shown to efficiently brominate substituted aromatic aldehydes. thieme-connect.de

Polymer-bound bromine carriers: These have been developed to overcome the hazards associated with handling elemental bromine, offering a safer and potentially more selective alternative. wikipedia.org

These modern approaches aim to improve reaction control, reduce waste, and increase safety and efficiency compared to traditional methods using elemental bromine.

An alternative pathway involves introducing the aldehyde group onto a pre-existing tribrominated phenol scaffold, such as 2,4,6-tribromophenol (B41969). This is achieved through formylation reactions. However, the three electron-withdrawing bromine atoms deactivate the aromatic ring, and their steric bulk can hinder the introduction of the formyl group at the C3 position. Several classical formylation methods could potentially be applied, each with its own mechanism and challenges.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophile, which then attacks the phenoxide ring. nrochemistry.comallen.in It typically favors ortho-formylation. allen.inmychemblog.com For a substrate like 2,4,6-tribromophenol, the only available position is ortho to the hydroxyl group (C3), but the reaction's effectiveness is questionable due to the highly deactivated ring.

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like glyceroboric or trifluoroacetic acid. wikipedia.orgmdma.ch The Duff reaction is known to be successful for some electron-deficient phenols, including di-bromophenols, where the Reimer-Tiemann reaction fails. uni.edu This suggests it may be a more viable option for formylating a tribrominated phenol.

Vilsmeier-Haack Reaction: This reaction employs a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, an electrophilic iminium salt. chemistrysteps.comijpcbs.com It is generally effective for electron-rich aromatic and heteroaromatic compounds, making it less suitable for the deactivated tribromophenol substrate. chemistrysteps.comorganic-chemistry.org

| Formylation Method | Reagents | Typical Substrate | Potential for 2,4,6-Tribromophenol |

|---|---|---|---|

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Electron-rich phenols | Low; deactivated ring |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Phenols, including some halogenated phenols | Moderate; known to work on deactivated substrates |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics and heterocycles | Low; requires activated ring |

This compound is a valuable precursor for synthesizing heterocyclic compounds like benzothiazoles. chemimpex.com Benzothiazole (B30560) derivatives are an important class of compounds with a wide range of pharmacological activities and industrial applications. chemistrysteps.comecu.edu The standard synthesis involves the condensation of an aldehyde with 2-aminothiophenol (B119425). ajrconline.org In this context, this compound serves as the aldehyde component to produce highly substituted benzothiazole structures.

Recent research in organic synthesis has emphasized the development of environmentally benign or "green" methods. For the synthesis of benzothiazoles, this includes the use of safer solvents, reusable catalysts, and energy-efficient conditions.

Several green protocols for benzothiazole synthesis are applicable when using this compound as the starting aldehyde:

Aqueous Media: One approach involves conducting the condensation of 2-aminothiophenol and an aldehyde in an aqueous ethanol (B145695) medium using sodium iodide (NaI) and sodium chloride (NaCl). organicreactions.org The use of water as a co-solvent represents a significant step towards a greener process.

Heterogeneous Catalysis: The use of reusable solid catalysts simplifies product purification and reduces waste. For example, ZnO-beta zeolite has been reported as an effective and recyclable heterogeneous catalyst for the synthesis of benzothiazoles from aldehydes. organicreactions.org

Alternative Oxidants: A mixture of hydrogen peroxide (H₂O₂)/hydrochloric acid (HCl) in ethanol at room temperature has been used as an efficient catalytic system for the condensation, with water being the only byproduct from the oxidant. ajrconline.org

Photocatalysis: Metal-free methods using fluorescein (B123965) as a photocatalyst under blue LED light in a molecular oxygen atmosphere have been developed for the synthesis of benzothiazoles from aldehydes at room temperature. organicreactions.org

These green chemistry approaches provide efficient and sustainable alternatives to traditional synthetic methods for preparing benzothiazole derivatives from precursors like this compound.

Novel "On Water" Synthetic Protocols for Benzothiazole Derivatives Utilizing this compound as a Precursor

Functionalization and Derivatization of this compound

The presence of distinct functional groups on the benzene (B151609) ring allows for selective modifications at the hydroxyl and aldehyde moieties, as well as substitution of the bromine atoms.

The phenolic hydroxyl group of this compound is a prime site for functionalization, most commonly through ether and ester formation.

Etherification: The Williamson ether synthesis provides a classic and effective method for converting the hydroxyl group into an ether linkage. youtube.com This reaction typically involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. nih.gov This nucleophilic phenoxide then undergoes an SN2 reaction with an alkyl halide to yield the desired ether. The choice of base and solvent can be critical, with combinations like potassium carbonate in dimethylformamide being effective for achieving O-alkylation. nih.gov A related method, reductive etherification, can also be employed, where a Meerwein-Ponndorf-Verley (MPV) reduction of the aldehyde is followed by an acid-catalyzed etherification. osti.gov

Esterification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with a more reactive acyl halide or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or a non-quaternizable tertiary amine, can provide the ester derivative under milder conditions. google.com

Table 1: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃, NaH)2. Alkyl halide (R-X) | O-Alkyl Ether |

| Esterification | Carboxylic acid (R-COOH) and acid catalyst, or Acyl halide (R-COCl) and base | O-Acyl Ester |

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including carbon-carbon bond formation, oxidation, and reduction.

Condensation reactions involving the aldehyde group are fundamental for extending the carbon skeleton and introducing new functionalities.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration, yielding an α,β-unsaturated product. sigmaaldrich.com The Doebner modification of this reaction utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction is a powerful method for converting the aldehyde into an alkene with a defined double bond position. libretexts.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgmasterorganicchemistry.com This reaction is highly versatile and can be used to introduce a wide variety of substituents at the newly formed double bond. youtube.com

Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction typically occurs under mild conditions and is often reversible.

Table 2: Condensation Reactions at the Aldehyde Group

| Reaction Name | Reactant | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | Weak base (e.g., piperidine) | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Varies (often prepared in situ) | Alkene |

| Schiff Base Formation | Primary amine (R-NH₂) | Mild, often no catalyst needed | Imine (Schiff Base) |

The oxidation state of the aldehyde carbon can be easily modified.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. libretexts.org Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and aqueous basic hydrogen peroxide. libretexts.orgresearchgate.net A greener approach involves the use of iron(III) nitrate in water under hydrothermal conditions, which can efficiently oxidize aldehydes to carboxylic acids. nih.gov

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2,4,6-tribromo-3-hydroxybenzyl alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation.

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagents | Product |

| Oxidation | KMnO₄, Jones Reagent, H₂O₂/base | 2,4,6-Tribromo-3-hydroxybenzoic acid |

| Reduction | NaBH₄, LiAlH₄ | (2,4,6-Tribromo-3-hydroxyphenyl)methanol |

The three bromine atoms on the aromatic ring are susceptible to substitution via transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a base. wikipedia.org This method is exceptionally versatile for forming biaryl linkages. researchgate.net The reactivity of the different bromine positions can potentially be controlled by tuning the reaction conditions, allowing for selective mono-, di-, or tri-substitution. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne to form an arylethyne. libretexts.orgorganic-chemistry.org It is a highly reliable method for introducing alkyne functionalities onto the aromatic ring. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. libretexts.orgwikipedia.org This reaction has broad scope, allowing for the introduction of primary and secondary amines, as well as various heterocyclic amines, to the aromatic core. wikipedia.orgnih.gov

Table 4: Cross-Coupling Reactions at the Bromine Positions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂) + Base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst + Cu(I) cocatalyst + Base | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst + Ligand + Base | C-N (Aryl-Amine) |

Reactions at the Aldehyde Group

Advanced Synthetic Strategies Towards Analogues and Derivatives

The combination of the reactions described above allows for advanced synthetic strategies to create a wide library of analogues and derivatives of this compound. For instance, sequential cross-coupling reactions can be employed to introduce different substituents at the 2, 4, and 6 positions. The different reactivities of the C-Br bonds, potentially influenced by the electronic effects of the other substituents, could allow for regioselective functionalization. researchgate.net

Furthermore, the products from the functionalization of the hydroxyl and aldehyde groups can serve as substrates for subsequent cross-coupling reactions. For example, an O-alkylated derivative could undergo a Suzuki coupling to introduce a new aryl group, leading to a complex, multi-functionalized molecule. These multi-step synthetic sequences highlight the utility of this compound as a scaffold for building molecular complexity.

Synthesis of Novel Brominated Aromatic Systems from this compound Precursors

The reactivity of this compound allows for its transformation into a variety of more complex brominated aromatic systems. The aldehyde and hydroxyl groups are primary sites for synthetic modification, enabling the construction of diverse molecular architectures.

The aldehyde functionality can undergo a range of classical organic reactions. For instance, condensation reactions with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of α,β-unsaturated systems. These products can subsequently be utilized in Michael additions or cycloaddition reactions to construct novel carbocyclic and heterocyclic rings. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing entry into ester and ether derivatives, respectively.

The phenolic hydroxyl group also offers a handle for various transformations. Etherification or esterification of this group can be readily achieved. Moreover, the hydroxyl group directs electrophilic aromatic substitution, although the existing bromine atoms already highly influence the electron density of the aromatic ring.

A key application of this compound lies in its potential to serve as a scaffold for the synthesis of novel heterocyclic compounds. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while condensation with β-ketoesters could form coumarin-like structures, albeit with a unique substitution pattern. The inherent bromine atoms in these newly formed systems are of particular interest as they can significantly influence the biological activity and physicochemical properties of the final molecules.

While direct examples of the synthesis of novel brominated aromatic systems starting specifically from this compound are not extensively reported in publicly available literature, the chemical principles are well-established. The following table illustrates potential transformations based on the known reactivity of benzaldehydes and phenols.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | Malononitrile, piperidine | 2-((2,4,6-Tribromo-3-hydroxyphenyl)methylene)malononitrile | Intermediate for heterocyclic synthesis |

| This compound | Hydrazine hydrate | (2,4,6-Tribromo-3-hydroxyphenyl)methanehydrazone | Precursor for pyrazole synthesis |

| This compound | Sodium borohydride | (2,4,6-Tribromo-3-hydroxyphenyl)methanol | Intermediate for ether synthesis |

| This compound | Acetic anhydride, pyridine | 2-Formyl-3,5-dibromo-4-hydroxyphenyl acetate | Protected intermediate for further reactions |

Development of Structurally Related Compounds for Structure-Activity Relationship (SAR) Studies

The heavily substituted nature of this compound makes it an intriguing starting point for the generation of compound libraries for structure-activity relationship (SAR) studies. SAR is a critical component of drug discovery and agrochemical development, where systematic modifications of a lead compound are made to understand the impact of different functional groups on biological activity.

The three bromine atoms, the hydroxyl group, and the aldehyde moiety of this compound can be systematically modified to probe their individual contributions to a desired biological effect. For instance, one or more bromine atoms could be selectively replaced through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, though such transformations on a highly substituted ring would be challenging.

More feasibly, the aldehyde and hydroxyl groups can be derivatized to create a series of analogues. The aldehyde can be converted into various imines, oximes, or hydrazones, introducing diverse substituents. The phenolic hydroxyl group can be alkylated or acylated to explore the effect of steric bulk and electronic properties at this position.

While specific SAR studies originating from this compound are not prominently documented, research on related brominated and hydroxylated benzaldehydes provides a framework for potential investigations. For example, studies on other brominated phenols have demonstrated that the position and number of bromine atoms can dramatically affect antimicrobial or anticancer activity.

The following table outlines a hypothetical SAR study based on derivatives of this compound, targeting a generic biological endpoint.

| Compound | R1 (at C3-OH) | R2 (at C1-CHO) | Rationale for SAR |

| Parent Compound | H | =O | Baseline activity |

| Derivative 1 | CH3 | =O | Investigate effect of masking the phenolic hydroxyl |

| Derivative 2 | H | =N-OH | Explore impact of modifying the carbonyl group |

| Derivative 3 | H | =N-NHC6H5 | Introduce a larger, more lipophilic group at the aldehyde position |

| Derivative 4 | COCH3 | =O | Assess the effect of an ester linkage at the hydroxyl group |

Such systematic modifications would allow researchers to build a comprehensive understanding of the structural requirements for biological activity, potentially leading to the discovery of new therapeutic agents or agrochemicals.

Biological and Pharmacological Research on 2,4,6 Tribromo 3 Hydroxybenzaldehyde and Its Analogues

Antimicrobial and Antifungal Investigations

There is currently a lack of specific studies evaluating the antimicrobial efficacy of 2,4,6-Tribromo-3-hydroxybenzaldehyde against named bacterial strains. Therefore, no data on Minimum Inhibitory Concentration (MIC) or other quantitative measures of antibacterial activity can be presented.

Similarly, dedicated studies assessing the antifungal activity of this compound against specific fungal species are not found in the available scientific literature. Consequently, no data regarding its antifungal potency is available for presentation.

Given the absence of direct research on the antimicrobial and antifungal activities of this compound, the mechanisms of its potential action remain speculative. Generally, halogenated phenols can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with cellular energy production.

Anticancer and Cytotoxicity Studies

Preliminary information suggests that this compound may possess cytotoxic properties against cancer cells.

One source indicates that this compound has been shown to be cytotoxic in tumour cell lines in vitro. biosynth.com It is also mentioned that this aldehyde has been shown to induce cell death in human lung cancer cells in a concentration-dependent manner. biosynth.com However, specific details regarding the tested cancer cell lines and the corresponding IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are not provided in the available literature.

Interactive Data Table: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | IC50 Value | Reference |

| Data Not Available | Data Not Available |

Further research is required to populate this data.

The potential mechanisms by which this compound may induce cell death in cancer cells have been broadly suggested. It is proposed that the compound binds to DNA through covalent binding and inhibits the synthesis of proteins. biosynth.com Additionally, it is mentioned that it inhibits the cellular uptake of halides such as chloride and bromide ions. biosynth.com However, detailed experimental evidence, such as the activation of specific apoptotic pathways (e.g., caspase activation), is not available in the reviewed sources.

Inhibition of Protein Synthesis and DNA Binding

This compound has been shown to inhibit the synthesis of proteins and bind to DNA through covalent interactions. biosynth.com This activity is a hallmark of many protein synthesis inhibitors, which typically function by disrupting translational machinery at the ribosomal level. wikipedia.org While the precise mechanism for this specific compound is under investigation, the covalent binding to DNA suggests a potential for inducing cytotoxicity, an effect observed in tumor cell lines. biosynth.com

The broader class of bromophenols, particularly those isolated from marine algae, is known to interact with macromolecules like proteins and DNA. nih.govnih.gov Some bromophenols exhibit anticancer properties by interacting with DNA molecules, rather than directly targeting enzymes like topoisomerase. nih.gov This interaction can lead to the inhibition of cell growth and the induction of apoptosis in various cancer cell lines. nih.gov

Cellular Uptake Inhibition of Halides

Research indicates that this compound is capable of inhibiting the cellular uptake of halide ions, such as chloride and bromide. biosynth.com This activity points to an interaction with membrane transport proteins responsible for maintaining ion gradients across the cell membrane. The disruption of halide transport can have significant physiological consequences, impacting cellular pH, volume, and electrical potential. Further studies are needed to elucidate the specific transporters targeted by this compound and the downstream effects of this inhibition.

Enzyme Inhibition Studies

The compound and its analogues have been a focal point of enzyme inhibition research, demonstrating significant potential in modulating the activity of enzymes critical to metabolic pathways.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. tcichemicals.com Its inhibition is a validated therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. fishersci.ca

Analogues of this compound have shown potent inhibitory activity against α-glucosidase. For instance, bromophenols derived from marine algae have demonstrated strong inhibition, with some compounds exhibiting significantly lower IC50 values than the commercial drug acarbose. nih.gov The inhibitory activity is closely associated with the presence and position of bromine atoms and phenolic hydroxyl groups on the molecule. nih.gov

| Compound/Analogue | IC50 Value | Source/Reference |

|---|---|---|

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | 0.098 µM | Marine Algae nih.gov |

| Bromophenol 2.18 | 11.72 to 20.05 nM (range for group) | Marine Algae Derivative nih.gov |

| Acarbose (Reference Drug) | 2.77 ± 0.09 mg/mL | fishersci.ca |

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator in insulin (B600854) and leptin signaling pathways. wikipedia.org Its inhibition is considered a promising strategy for treating type 2 diabetes and obesity. nih.gov Bromophenols isolated from the red alga Rhodomela confervoides have been identified as potent inhibitors of PTP1B. nih.govnih.gov

Structure-activity relationship studies reveal that a tricyclic scaffold and the presence of multiple bromine atoms are important for potent PTP1B inhibition. nih.gov Synthetic derivatives have been developed that show even greater potency and high selectivity for PTP1B over other protein tyrosine phosphatases. nih.gov

| Compound/Analogue | IC50 Value | Source/Reference |

|---|---|---|

| 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) | 1.7 µmol/L | Rhodomela confervoides nih.gov |

| Synthetic Bromophenol (Compound 26) | 0.89 µmol/L | Synthetic Derivative nih.gov |

| Synthetic Bromophenol (Compound 4g) | 0.68 µmol/L | Synthetic Derivative nih.gov |

The inhibitory action of these compounds is not limited to α-glucosidase and PTP1B.

α-Amylase: This enzyme also plays a role in carbohydrate digestion, and its inhibition is a target for diabetes management. tcichemicals.com Some bromophenol analogues that inhibit α-glucosidase have also been found to be potent inhibitors of α-amylase, with IC50 values in the nanomolar range. nih.gov

Carbonic Anhydrase and Acetylcholinesterase: In a study of novel synthetic bromophenol derivatives, researchers tested their effects on other metabolic enzymes. mdpi.com The compounds were found to inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE), demonstrating the broad-spectrum inhibitory potential of this class of molecules. mdpi.com

Bcr-Abl Protein: Inhibition of PTP1B has been shown to trigger the degradation of the Bcr-Abl protein, a deregulated tyrosine kinase central to chronic myelogenous leukemia (CML). mdpi.com This suggests a novel therapeutic strategy for CML by targeting PTP1B. mdpi.com

Other Reported Biological Activities

Beyond enzyme inhibition, this compound and its analogues exhibit a range of other biological effects.

Anticancer and Cytotoxic Effects: The compound has been shown to be cytotoxic to tumor cell lines in vitro and can induce cell death in human lung cancer cells in a concentration-dependent manner. biosynth.com

Antimicrobial and Antifungal Properties: The unique structure of this compound makes it a candidate for investigation into potential antimicrobial and antifungal activities. researchgate.net

Vasculoprotective Effects: The simpler analogue, 3-Hydroxybenzaldehyde (B18108), has been noted for its vasculoprotective effects, achieved by reducing the proliferation of vascular smooth muscle cells and inflammation in endothelial cells.

Anti-inflammatory and Sepsis Treatment: PTP1B inhibitors have been demonstrated to ameliorate acute lung injury and improve survival in models of sepsis, highlighting a potential role in treating severe inflammatory conditions. mdpi.com

Antioxidant Properties

Bromophenols, a class of compounds that includes this compound, are recognized for their antioxidant capabilities. These compounds, often sourced from marine algae, have demonstrated the ability to scavenge free radicals, which are implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. nih.govmdpi.com The antioxidant mechanism of bromophenols is attributed to their capacity to donate hydrogen atoms or electrons, a process facilitated by the presence of hydroxyl and bromine groups on the aromatic ring. nih.gov

The structure of the bromophenol, including the number and position of bromine and hydroxyl groups, plays a significant role in its antioxidant efficacy. mdpi.com Studies on various bromophenol derivatives have shown a range of potencies in antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For instance, some nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides have displayed potent DPPH radical scavenging activity with IC50 values ranging from 5.22 to 23.60 µM. nih.gov

Interactive Table: Antioxidant Activity of Selected Bromophenol Derivatives

| Compound/Extract | Assay Type | IC50 Value (µM) | Source Organism/Method | Reference |

| Nitrogen-containing Bromophenols | DPPH | 5.22 - 23.60 | Rhodomela confervoides | nih.gov |

| (R)-rhodomelin A | DPPH | 3.82 | Rhodomela confervoides | nih.gov |

| (S)-rhodomelin A | DPPH | 8.9 | Synthetic | nih.gov |

| Butylated hydroxytoluene (BHT) (Positive Control) | DPPH | 82.13 | - | nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | DPPH | 7.5 | Rhodomela confervoides | mdpi.com |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenyl-methane | DPPH | 24.7 | Rhodomela confervoides | mdpi.com |

Anti-diabetic Effects

Marine algae have historically been used in folk medicine for the management of diabetes. mdpi.com Modern research has identified bromophenols as potential anti-diabetic agents, primarily through their inhibitory effects on key enzymes involved in glucose metabolism, such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. mdpi.comnih.gov PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity. nih.govnih.gov

Several bromophenol derivatives isolated from the red alga Rhodomela confervoides have demonstrated significant inhibitory activity against PTP1B. mdpi.comnih.gov Similarly, derivatives from Symphyocladia latiuscula have shown potent inhibition of both PTP1B and α-glucosidase. nih.govnih.govresearchgate.net For example, bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) was found to be a potent inhibitor of both enzymes, with IC50 values of 5.29 µM for PTP1B and 1.92 µM for α-glucosidase. nih.gov These findings suggest that bromophenols could represent a novel class of anti-diabetic drugs. nih.govnih.gov

Interactive Table: Anti-diabetic Activity of Selected Bromophenol Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Source Organism | Reference |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | PTP1B | 7.74 ± 0.14 | Symphyocladia latiuscula | researchgate.net |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | PTP1B | 8.50 ± 0.45 | Symphyocladia latiuscula | researchgate.net |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | PTP1B | 5.29 ± 0.08 | Symphyocladia latiuscula | nih.govresearchgate.net |

| Ursolic acid (Positive Control) | PTP1B | 8.66 ± 0.82 | - | nih.govresearchgate.net |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | 6.64 ± 0.09 | Symphyocladia latiuscula | nih.gov |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | α-glucosidase | 3.19 ± 0.11 | Symphyocladia latiuscula | nih.gov |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | α-glucosidase | 1.92 ± 0.02 | Symphyocladia latiuscula | nih.gov |

| Acarbose (Positive Control) | α-glucosidase | 212.66 ± 0.35 | - | nih.govresearchgate.net |

Anti-thrombotic Effects (Indirectly via precursor studies)

The prevention of thrombus formation is a critical area of cardiovascular research. Marine organisms have been identified as a promising source of novel antithrombotic compounds. chemimpex.com Among the diverse molecules isolated from marine sources, bromophenols have been noted for their potential anti-thrombotic effects. mdpi.comnih.gov While direct studies on this compound are lacking, the general class of marine polyphenols, which includes bromophenols, has been shown to possess antithrombotic properties by interfering with platelet aggregation and the coagulation cascade. chemimpex.com For instance, some naphthalimide derivatives have demonstrated potent antiplatelet and antithrombotic activities. frontiersin.org Further research is needed to specifically elucidate the anti-thrombotic potential of this compound and its direct precursors.

Effects on Cellular Signaling Pathways (e.g., Ca2+ signaling)

The disruption of cellular calcium (Ca2+) homeostasis is a mechanism through which various compounds can exert toxic effects. Research has shown that certain bromophenols can interfere with Ca2+ signaling in neuroendocrine cells. nih.govnih.govbiosynth.com A study on PC12 cells, a cell line used in neurological research, demonstrated that 2,4,6-tribromophenol (B41969) (TBP), a close structural analog of this compound, can disturb cellular Ca2+ homeostasis. nih.govbiosynth.com

Specifically, 2,4,6-TBP was found to reduce depolarization-induced Ca2+ elevations and, at higher concentrations, increase intracellular Ca2+ levels, suggesting a release of Ca2+ from intracellular stores. nih.govnih.gov This disruption of Ca2+ signaling may be a key mechanism behind the endocrine-disrupting effects of some bromophenols. nih.govbiosynth.com The study indicated that the number and position of bromine atoms on the phenol (B47542) ring influence the potency of this effect. nih.gov

Endocrine Disrupting Potential

Endocrine-disrupting chemicals are exogenous substances that interfere with the normal function of the endocrine system. nih.gov Several brominated compounds, including those used as flame retardants, have been identified as potential endocrine disruptors. iehconsulting.co.uk Research has specifically pointed to 2,4,6-tribromophenol (TBP) as a compound with endocrine-disrupting capabilities, particularly concerning the thyroid hormone system. nih.govresearchgate.net

Studies in zebrafish larvae have shown that exposure to TBP can lead to an increase in whole-body thyroxine (T4) levels, indicating thyroid endocrine disruption. nih.gov This exposure also led to the downregulation of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov In mice, TBP has been shown to interfere with thyroid hormone homeostasis by altering the expression of genes responsible for thyroid hormone regulation. nih.govresearchgate.net These findings suggest that this compound, due to its structural similarity to TBP, may also possess endocrine-disrupting potential.

Neurotoxicity and Effects on Neuronal Differentiation (Related compounds)

The nervous system is a sensitive target for various environmental toxicants. nih.gov Brominated flame retardants (BFRs), a class of compounds that includes bromophenols, have been linked to neurotoxic effects. nih.govuu.nl Studies on animals have indicated that exposure to these compounds during early development can impact learning, memory, and motor functions. iehconsulting.co.uk

A study on the developmental neurotoxicity of 2,4,6-tribromophenol (TBP) in rats revealed that prenatal exposure could lead to signs of central nervous system depression in both the mothers and their offspring. nih.gov The study identified a No Observed Effect Level (NOEL) for developmental neurotoxicity of less than 0.03 mg/m³. nih.gov Furthermore, some bromophenols have been shown to induce apoptotic cell death in neuronal cell lines, an effect that may be linked to oxidative stress. nih.gov Given that this compound is an aldehyde, it is also worth noting that reactive aldehydes, in general, are considered potential mediators of neuronal cell death. northwestern.edu

Applications and Translational Research of 2,4,6 Tribromo 3 Hydroxybenzaldehyde

Role as a Versatile Synthetic Intermediate

The presence of aldehyde, hydroxyl, and bromo- functionalities on the benzene (B151609) ring makes 2,4,6-Tribromo-3-hydroxybenzaldehyde a versatile precursor for a variety of organic molecules. These functional groups can be selectively targeted to build complex molecular architectures.

Precursor for Pharmaceuticals

The core structure of this compound is a scaffold that can be elaborated to produce molecules with potential therapeutic applications. The aldehyde group can undergo a variety of reactions, including oxidation, reduction, and condensation, to form different functional moieties. The hydroxyl group can be alkylated or acylated, and the bromine atoms can participate in cross-coupling reactions, allowing for the introduction of diverse substituents.

Research into the synthesis of bioactive heterocycles often utilizes substituted benzaldehydes as starting materials. For instance, benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical activities, can be synthesized from the condensation of o-phenylenediamines with aldehydes. organic-chemistry.orgmdpi.com The synthesis of halogenated benzimidazoles, in particular, has been a subject of interest due to their potential biological activities. nih.gov While specific pharmaceuticals derived from this compound are not extensively documented in publicly available literature, its structural similarity to precursors of known bioactive molecules suggests its potential in this area. For example, some studies have reported on the cytotoxic effects of similar brominated aldehydes on tumor cell lines in vitro, indicating a potential avenue for cancer research. biosynth.com

The following table illustrates potential synthetic transformations of this compound that could lead to pharmaceutically relevant scaffolds.

| Functional Group | Reaction Type | Potential Product Scaffold | Therapeutic Area of Interest |

| Aldehyde | Reductive Amination | Substituted Benzylamines | Various |

| Aldehyde | Condensation with o-phenylenediamine | Substituted Benzimidazoles | Anthelmintic, Antifungal, Anticancer mdpi.comrsc.org |

| Aldehyde & Hydroxyl | Schiff Base Formation & Cyclization | Substituted Benzoxazines | Various |

| Bromine | Suzuki or Stille Coupling | Aryl-substituted Phenols | Various |

This table presents hypothetical applications based on established chemical reactions and the known bioactivity of related compounds.

Intermediate in Agrochemical Synthesis

While specific, commercialized agrochemicals derived directly from this compound are not widely reported, the synthesis of novel fungicides and herbicides often starts from substituted benzaldehydes. nih.govgoogle.com For example, the synthesis of novel fungicide flutianil (B1673491) involves a cyano-methylene thiazolidine (B150603) structure which can be derived from substituted benzaldehydes. nih.gov The aldehyde and hydroxyl groups of this compound provide reactive sites for the construction of more complex molecules with potential pesticidal properties.

The table below outlines potential pathways for the synthesis of agrochemical precursors from this compound.

| Functional Group Targeted | Reaction Pathway | Potential Agrochemical Class | Supporting Rationale |

| Aldehyde | Knoevenagel Condensation | Cyanoacrylate derivatives | Known class of herbicides google.com |

| Aldehyde & Hydroxyl | Etherification followed by condensation | Phenyl ether derivatives | Common motif in fungicides and herbicides |

| Bromine | Nucleophilic Aromatic Substitution | Substituted anilines | Precursors for various pesticides |

This table illustrates potential agrochemical applications based on known synthetic routes and the activity of structurally related compounds.

Building Block for Specialty Chemicals and Dyes

The chromophoric properties of aromatic compounds, particularly those with electron-donating and electron-withdrawing groups, make them suitable for use as dyes. The hydroxyl group (electron-donating) and the aldehyde group (electron-withdrawing) in this compound, along with the heavy bromine atoms, can influence the electronic transitions within the molecule, and thus its color.

The following table summarizes the potential of this compound in the synthesis of specialty dyes.

| Dye Class | Synthetic Approach | Potential Properties |

| Azo Dyes | Coupling with a diazonium salt | Potentially vibrant colors with good lightfastness |

| Schiff Base Dyes | Condensation with an aromatic amine | Colored compounds with potential for metal complexation |

| Triphenylmethane Dyes | Condensation with aromatic compounds | Potential for intense coloration |

This table outlines the potential for creating new dyes based on the chemical structure of this compound and general principles of dye chemistry.

Contributions to Materials Science

The unique combination of functional groups in this compound also makes it a candidate for applications in materials science, particularly in the development of functional polymers and coatings.

Incorporation into Polymer Formulations for Flame Retardancy

Brominated compounds are widely used as flame retardants in a variety of polymers. chemrj.orgulpgc.es They can be incorporated into the polymer matrix either as additives or as reactive components that become part of the polymer backbone. When the polymer is exposed to high temperatures, the bromine-carbon bonds break, releasing bromine radicals. These radicals can interrupt the combustion process in the gas phase, thereby reducing the flammability of the material.

The table below outlines the potential of this compound in flame retardant applications.

| Polymer Type | Method of Incorporation | Potential Advantage |

| Polyesters | Reactive comonomer | Permanent flame retardancy, reduced leaching |

| Polyurethanes | Reactive chain extender/crosslinker | Improved fire resistance of foams and coatings mdpi.com |

| Epoxy Resins | Reactive curing agent | Enhanced thermal stability and flame retardancy of composites zjhlxcl.comdongfang-insulation.com |

This table illustrates the potential use of this compound as a reactive flame retardant in various polymer systems based on established principles.

Development of Novel Coatings and Adhesives

Phenolic resins are known for their excellent adhesive properties and are used in a variety of coating and adhesive formulations. afzir.com The reactivity of the phenolic hydroxyl group and the aromatic ring allows for cross-linking reactions that lead to the formation of durable, thermosetting polymers. This compound can be considered a functionalized phenol (B47542) and could be used to develop novel coatings and adhesives with enhanced properties.

The bromine atoms could contribute to improved chemical resistance and thermal stability of the cured coating or adhesive. The aldehyde group offers an additional site for cross-linking or for further functionalization to tailor the properties of the final material. For example, it could be used to create epoxy resins with phenolic hardeners, potentially leading to coatings with high performance characteristics. afzir.comgoogle.com Similarly, in polyurethane adhesive formulations, the hydroxyl group could react with isocyanates to form urethane (B1682113) linkages, incorporating the brominated structure into the polymer network. reading.ac.ukgoogle.comhbfuller.compurchaseadhesives.com

The potential applications of this compound in coatings and adhesives are summarized in the table below.

| Application Area | Potential Role of the Compound | Expected Improvement in Properties |

| High-Performance Coatings | As a phenolic hardener for epoxy resins | Enhanced chemical resistance, thermal stability, and flame retardancy dongfang-insulation.comafzir.comgoogle.com |

| Specialty Adhesives | As a reactive component in polyurethane formulations | Improved bond strength and durability reading.ac.ukhbfuller.compurchaseadhesives.com |

| Functional Coatings | As a precursor for antimicrobial or antifouling coatings | Introduction of bioactive moieties through the aldehyde group |

This table highlights the potential of this compound in developing advanced coatings and adhesives based on the known chemistry of phenolic resins and functionalized phenols.

Analytical Chemistry Applications

The functional groups present in this compound suggest its potential utility in the field of analytical chemistry, particularly in the detection and quantification of certain classes of compounds and in environmental monitoring.

While direct, widespread application of this compound as a standard reagent for phenolic compound detection is not extensively documented, its chemical nature suggests a plausible role as a derivatizing agent. In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes. researchgate.net

Phenolic compounds can be derivatized to make them more amenable to GC-MS analysis. nih.gov Given that this compound possesses a reactive aldehyde group, it could potentially react with certain phenolic compounds to form Schiff bases or other derivatives. These derivatives would have a significantly higher molecular weight and a distinct mass spectral fragmentation pattern due to the three bromine atoms, which could enhance selectivity and sensitivity in their detection.

Table 1: Potential Derivatization Reaction for Phenol Detection

| Reactant A | Reactant B | Potential Product | Analytical Advantage |

| Phenolic Compound (with an amino group) | This compound | Schiff Base Derivative | Increased molecular weight, characteristic isotopic pattern from bromine, enhanced chromatographic separation. |

This hypothetical application would require further research to optimize reaction conditions and validate the method for specific phenolic analytes.

The monitoring of pollutants in environmental matrices such as water, soil, and air is crucial. Brominated phenols, for instance, are recognized as emerging environmental pollutants. nih.gov The detection of a related compound, 2,4,6-tribromophenol (B41969) (TBP), in various environmental samples has been accomplished using methods like enzyme-linked immunosorbent assay (ELISA) and GC-MS. nih.govresearchgate.net

Given that this compound is a brominated aromatic compound, it shares structural similarities with known environmental contaminants. While direct methods for its detection in the environment are not well-established, the techniques used for other brominated phenols could be adapted for its monitoring. Furthermore, its potential use as a reagent, as discussed in the previous section, could be applied to the detection of other environmental pollutants, such as amino-containing pesticides or industrial chemicals, by forming stable derivatives that are easily detectable. researchgate.net

Emerging and Potential Applications

The research landscape for this compound is expanding, with several promising areas of investigation. Its role as a versatile intermediate in organic synthesis is a key driver of its potential applications in medicine, materials science, and other fields. chemimpex.com

One of the most explored avenues is its use in the synthesis of Schiff bases. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a class of compounds known for a wide range of biological activities. ijacskros.comanalis.com.mysemanticscholar.org The reaction of this compound with various amines can lead to a diverse library of Schiff base derivatives. These derivatives have shown potential as antibacterial, antifungal, and anticancer agents. ijacskros.combiosynth.comdergipark.org.trresearchgate.net The presence of the tribrominated phenolic ring is thought to contribute to the biological activity of these molecules. analis.com.mybiosynth.com

Another significant area of potential application is in the development of flame retardants. Brominated compounds are widely used to inhibit combustion in materials like plastics, textiles, and electronic equipment. miljodirektoratet.nogoogle.com Research into the synthesis of novel flame retardants has included the use of various hydroxybenzaldehydes as starting materials to create phosphorus and nitrogen-containing intumescent flame retardants. researchgate.net The high bromine content of this compound makes it an attractive precursor for the synthesis of new and potentially more effective flame-retardant additives. chemimpex.com

Furthermore, initial in-vitro studies have indicated that this compound itself possesses cytotoxic properties against tumor cell lines. biosynth.com This suggests a potential for its investigation as a lead compound in the development of new anticancer therapies. The proposed mechanism involves DNA binding and inhibition of protein synthesis. biosynth.com

Table 2: Summary of Emerging and Potential Applications

| Application Area | Rationale | Potential Products/Uses |

| Medicinal Chemistry | Precursor for bioactive molecules. | Schiff bases with antimicrobial and anticancer properties. ijacskros.comdergipark.org.trresearchgate.netnih.gov |

| Direct cytotoxic activity. | Potential lead compound for anticancer drug development. biosynth.com | |

| Materials Science | High bromine content. | Synthesis of novel flame retardants for polymers. chemimpex.commiljodirektoratet.noresearchgate.net |

| Reactive functional groups. | Intermediate for creating specialized polymers and coatings. chemimpex.com | |

| Organic Synthesis | Versatile chemical intermediate. | Building block for pharmaceuticals and agrochemicals. chemimpex.com |

The continued exploration of the reactivity and biological activity of this compound and its derivatives is expected to uncover further innovative applications in the future.

Mechanistic and Theoretical Investigations of 2,4,6 Tribromo 3 Hydroxybenzaldehyde

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity and chemical properties of 2,4,6-tribromo-3-hydroxybenzaldehyde are intrinsically linked to its molecular architecture. The interplay between the bromine substituents, the hydroxyl group, and the aldehyde functional group dictates its reactivity and interactions with biological targets.

Influence of Bromine Substituents on Reactivity and Biological Activity

The presence of three bromine atoms on the benzene (B151609) ring significantly influences the electronic environment and steric profile of the molecule. Bromine, being a halogen, exhibits both an inductive electron-withdrawing effect and a resonance electron-donating effect. In the case of this compound, the bromine atoms at the ortho and para positions (positions 2, 4, and 6) relative to the hydroxyl group play a crucial role in modulating the ring's reactivity. libretexts.org

The electron-withdrawing nature of bromine can enhance the acidity of the phenolic hydroxyl group, making it more likely to donate a proton. This increased acidity can be a critical factor in its biological activity, as it can facilitate interactions with biological macromolecules. mdpi.com Furthermore, the number and position of bromine substituents have been shown to be a determining factor in the biological activities of bromophenols, including their antimicrobial and enzyme-inhibiting properties. mdpi.comnih.gov Studies on various bromophenol derivatives have indicated that an increase in the number of bromine atoms can lead to enhanced biological activity, suggesting the indispensable role of bromine in these interactions. mdpi.com The lipophilicity of the molecule is also increased by the presence of bromine atoms, which can improve its ability to cross biological membranes. mdpi.com

The substitution pattern of bromine atoms on a benzene ring is known to direct the regioselectivity of further chemical reactions. For instance, in electrophilic aromatic substitution reactions, the existing substituents guide the incoming electrophile to specific positions on the ring.

| Property | Influence of Bromine Substituents | References |

| Reactivity | Can increase reactivity towards certain nucleophiles due to inductive effects. Directs incoming electrophiles in substitution reactions. | libretexts.org |

| Acidity | Increases the acidity of phenolic hydroxyl groups. | mdpi.com |

| Lipophilicity | Increases, potentially enhancing membrane permeability. | mdpi.com |

| Biological Activity | Often enhances antimicrobial and enzyme inhibitory activities. | mdpi.comnih.gov |

Role of the Hydroxyl Group in Functionalization and Activity

The hydroxyl group is a key functional group that significantly contributes to the chemical and biological profile of this compound. As an activating group, the hydroxyl moiety increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. bris.ac.uk This activating effect is crucial for the synthesis of various derivatives.

The hydroxyl group's ability to donate a hydrogen atom is fundamental to the antioxidant properties observed in many phenolic compounds. wisdomlib.org This hydrogen-donating capacity allows it to scavenge free radicals, which is a key mechanism in preventing oxidative stress-related damage. The presence of the hydroxyl group also allows for the formation of hydrogen bonds, which are vital for interactions with the active sites of enzymes and other biological receptors. algoreducation.com

Furthermore, the hydroxyl group serves as a reactive site for functionalization, enabling the synthesis of a wide array of derivatives with potentially enhanced or modified biological activities. pjmhsonline.com For example, esterification or etherification of the hydroxyl group can alter the molecule's solubility, lipophilicity, and ultimately its therapeutic potential. nih.gov

| Function | Description | References |

| Ring Activation | Increases electron density of the aromatic ring, facilitating electrophilic substitution. | bris.ac.uk |

| Antioxidant Activity | Acts as a hydrogen donor to scavenge free radicals. | wisdomlib.org |

| Biological Interaction | Participates in hydrogen bonding with biological targets like enzymes and receptors. | algoreducation.com |

| Functionalization Site | Allows for chemical modification to produce derivatives with altered properties. | pjmhsonline.comnih.gov |

Impact of the Aldehyde Moiety on Chemical and Biological Properties

The aldehyde group (-CHO) is a versatile functional group that imparts distinct chemical and biological characteristics to this compound. Chemically, the aldehyde group is known to be a meta-directing deactivator in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. doubtnut.com This property influences the regioselectivity of further substitutions on the aromatic ring. The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack, allowing for a variety of addition reactions. fiveable.me

Biologically, aldehyde compounds are known to play significant roles in various physiological processes and can exhibit antimicrobial and immunomodulatory activities. nih.gov The aldehyde group can interact with biological molecules, and its presence is often crucial for the pharmacological effects of many compounds. creative-proteomics.com For instance, benzaldehyde (B42025) and its derivatives have been studied for their interactions with proteins like human serum albumin, with the nature of substituents on the benzaldehyde ring influencing the binding affinity and conformational changes of the protein. nih.gov The reactivity of the aldehyde group can also contribute to the molecule's potential toxicity, as it can react with biological macromolecules and disrupt their function. mdpi.com

| Property | Impact of Aldehyde Moiety | References |

| Reactivity | Acts as a meta-director in electrophilic substitution. The carbonyl carbon is susceptible to nucleophilic addition. | doubtnut.comfiveable.me |

| Biological Activity | Can contribute to antimicrobial and immunomodulatory effects. Interacts with biological macromolecules. | nih.govnih.gov |

| Synthetic Utility | Serves as a versatile intermediate for the synthesis of a wide range of organic compounds. | amazonaws.com |

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the molecular properties and interactions of this compound, complementing experimental findings.

Quantum Chemical Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. nih.gov For a molecule like this compound, DFT calculations can be employed to determine optimized molecular geometry, including bond lengths and angles, as well as electronic properties like atomic charges and molecular orbital energies.

| Parameter | Significance | References |

| Optimized Geometry | Provides accurate bond lengths and angles. | nih.gov |

| HOMO/LUMO Energies | Indicates susceptibility to electrophilic/nucleophilic attack and overall reactivity. | |

| Mulliken Atomic Charges | Helps to understand the distribution of electron density within the molecule. | researchgate.net |

| Vibrational Frequencies | Can be correlated with experimental IR and Raman spectra to confirm structure. | nih.gov |

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. For this compound, molecular docking could be used to explore its potential interactions with various biological targets, such as enzymes or receptors. nih.gov

Docking studies on related aromatic compounds have shown that the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) can be quantitatively assessed. mdpi.com For example, the hydroxyl and aldehyde groups of this compound would be expected to form hydrogen bonds with amino acid residues in a protein's active site, while the brominated phenyl ring could engage in hydrophobic and halogen bonding interactions. acs.org

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the conformational changes that may occur upon binding. While specific docking studies on this compound are not widely published, research on the docking of other substituted benzaldehydes and bromophenols provides a strong basis for how such studies would be conducted and the types of insights they would yield. mdpi.comchemrevlett.com

| Simulation Type | Information Gained | References |

| Molecular Docking | Predicts binding pose, binding affinity (scoring functions), and key intermolecular interactions (hydrogen bonds, hydrophobic contacts). | nih.govnih.govmdpi.com |

| Molecular Dynamics | Assesses the stability of the ligand-protein complex over time and investigates conformational changes upon binding. | mdpi.com |

Future Research Directions and Challenges in the Study of 2,4,6 Tribromo 3 Hydroxybenzaldehyde

The multifaceted nature of 2,4,6-Tribromo-3-hydroxybenzaldehyde, stemming from its reactive aldehyde and hydroxyl functional groups combined with the influence of its tribrominated aromatic ring, positions it as a compound of significant interest for future scientific exploration. While it serves as a versatile building block in organic synthesis, numerous avenues for research remain, spanning from its production to its ultimate environmental impact and application in novel technologies. The following sections delineate the key future research directions and challenges associated with this compound.

Q & A

What are the optimal conditions for synthesizing 2,4,6-Tribromo-3-hydroxybenzaldehyde to ensure regioselective bromination?

Methodological Answer:

Regioselective bromination requires precise control of reaction parameters. The hydroxyl group at the 3-position acts as a directing group, favoring electrophilic substitution at the 2, 4, and 6 positions. Use a brominating agent (e.g., Br₂ in H₂SO₄ or FeBr₃) under low temperature (0–5°C) to minimize side reactions. Adjust pH to ~3–4 to stabilize the hydroxyl group while avoiding over-bromination. Monitor reaction progress via TLC or HPLC to halt at the tribromo stage .

How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The electron-withdrawing effects of the three bromine atoms deactivate the aromatic ring, making NAS challenging. However, the hydroxyl group provides partial activation via resonance. To enhance reactivity:

- Use strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents (DMSO, DMF).

- Employ high temperatures (80–120°C) and catalytic Cu(I) to facilitate substitution at the 3-position.

- Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~10 ppm) and hydroxyl groups (δ ~12 ppm). Bromine-induced deshielding splits signals.

- IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 348.76 (C₇H₃Br₃O₂).

- Contradiction Resolution : Cross-validate with X-ray crystallography (if crystalline) or compare with published spectra in databases like PubChem .

How can solubility challenges of this compound in organic solvents be mitigated during experimental design?

Methodological Answer:

The compound’s low solubility stems from strong intermolecular halogen bonding. Strategies include:

- Use high-polarity solvents (DMSO, DMF) with sonication for 10–15 minutes.

- Derivatize the hydroxyl group (e.g., acetylation) to reduce hydrogen bonding.

- Employ co-solvent systems (e.g., DCM:MeOH 4:1) to enhance dispersion .

What role does this compound play in studying halogen bonding in crystal engineering?

Methodological Answer:

The bromine atoms act as halogen bond donors, forming interactions with electron-rich moieties (e.g., carbonyl oxygen or π-systems). In crystallography:

- Design co-crystals with acceptors like pyridine derivatives.

- Analyze bond lengths (Br···O/N ~3.0 Å) and angles (θ ~160–180°) via X-ray diffraction.

- Compare with chloro/fluoro analogs to assess bond strength trends .

How do steric effects from bromine substituents impact the aldehyde group’s reactivity in condensation reactions?

Methodological Answer:

Steric hindrance from bromine atoms reduces accessibility to the aldehyde group. To optimize condensation (e.g., Schiff base formation):

- Use bulky amines (e.g., tert-butylamine) to exploit steric complementarity.

- Employ microwave-assisted synthesis to overcome kinetic barriers.

- Monitor reaction progress via FTIR to detect imine formation (C=N stretch ~1640 cm⁻¹) .

What strategies can resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Check : Recrystallize from ethanol/water (1:3) and compare melting points (literature range: 144–149°C) .

- Spectral Alignment : Use high-purity standards (≥98%) from suppliers like BLDpharm or Thermo Scientific. Cross-reference with PubChem CID 151915 .

In materials science, how is this compound utilized as a precursor for functional polymers?

Methodological Answer:

The compound serves as a monomer for halogen-rich polymers. Applications include:

- Flame Retardants : Bromine content enhances fire resistance.

- Coordination Polymers : React with metal ions (e.g., Cu²⁺) to form MOFs.

- Photocatalysts : Modify with TiO₂ nanoparticles for visible-light activity. Characterize via SEM-EDX and TGA .

What are the environmental and safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Classified as acute toxicity (Category 4) for oral/dermal/inhalation routes. Use fume hoods and PPE (gloves, goggles).

- Waste Disposal : Neutralize with 10% NaOH before disposal. Follow EPA guidelines for brominated waste .

How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.